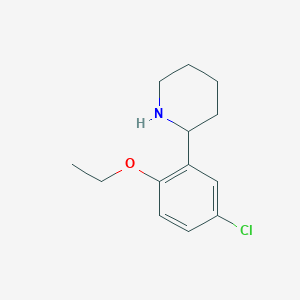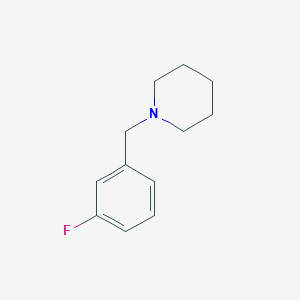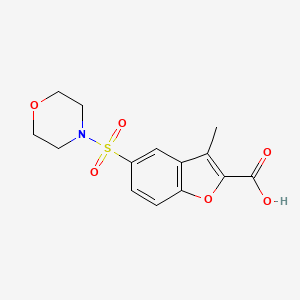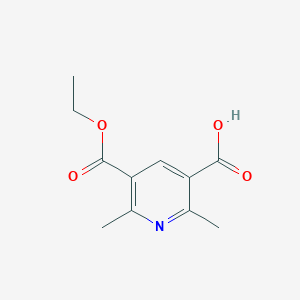![molecular formula C14H10Cl2N2O3 B7840958 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one](/img/structure/B7840958.png)
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one: is a complex organic compound that features a chromen-2-one core with a dichloro-imidazole substituent and a methoxy group. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one
Imidazole Synthesis: : The imidazole ring can be synthesized through the reaction of 1,2-diamines with α-haloketones or α-haloaldehydes under acidic conditions.
Chromen-2-one Core Formation: : The chromen-2-one core can be constructed using a Knoevenagel condensation reaction between a suitable aldehyde and a β-keto ester, followed by cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, in acidic or neutral conditions.
Reduction: : LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: : Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted imidazoles or chromones.
Scientific Research Applications
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and biological system under study.
Comparison with Similar Compounds
4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one: can be compared with other similar compounds, such as:
Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents and functional groups.
Chromone derivatives: : These compounds have the chromen-2-one core but differ in their substituents and positions.
The uniqueness of This compound lies in its specific combination of the dichloro-imidazole and methoxy groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
4-[(4,5-dichloroimidazol-1-yl)methyl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-20-9-2-3-10-8(4-12(19)21-11(10)5-9)6-18-7-17-13(15)14(18)16/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGERGSUCLLSENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide](/img/structure/B7840891.png)

![8,8-dimethyl-5-(3-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7840897.png)
![2-{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B7840898.png)
![2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7840902.png)
![7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B7840904.png)
![4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid](/img/structure/B7840909.png)
![8-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B7840924.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B7840936.png)
![2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B7840947.png)
![(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)acetic acid](/img/structure/B7840963.png)
